molecular formula C10H13NO B10756123 trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL CAS No. 13917-17-4

trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL

Cat. No.: B10756123
CAS No.: 13917-17-4
M. Wt: 163.22 g/mol
InChI Key: IIMSEFZOOYSTDO-UWVGGRQHSA-N
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Description

trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL: is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene backbone with an amino group and a hydroxyl group in a trans configuration. The stereochemistry of this compound plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL typically involves the reduction of corresponding naphthalene derivatives. One common method includes the catalytic hydrogenation of 2-nitronaphthalene followed by reductive amination to introduce the amino group. The reaction conditions often involve the use of hydrogen gas and a palladium catalyst under high pressure .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of chiral catalysts and ligands can also enhance the enantioselectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones or quinones.

    Reduction: Amines or alcohols.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution processes .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies. Its chiral nature allows for the investigation of enantioselective biological processes .

Medicine: Its derivatives have been explored for their pharmacological activities, including anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of chiral catalysts and as an intermediate in the synthesis of fine chemicals .

Mechanism of Action

The mechanism of action of trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. In receptor binding studies, it can modulate receptor activity by interacting with binding pockets, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: trans-(1S,2S)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-OL is unique due to its tetrahydronaphthalene backbone, which imparts distinct chemical and biological properties. Its chiral nature and specific stereochemistry make it valuable in asymmetric synthesis and enantioselective biological studies .

Properties

CAS No.

13917-17-4

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1S,2S)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H13NO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10,12H,5-6,11H2/t9-,10-/m0/s1

InChI Key

IIMSEFZOOYSTDO-UWVGGRQHSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]([C@H]1N)O

Canonical SMILES

C1CC2=CC=CC=C2C(C1N)O

Origin of Product

United States

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